Fmoc-Gly-OH

Catalog No.
S750257
CAS No.
29022-11-5
M.F
C17H15NO4
M. Wt
297.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Gly-OH

CAS Number

29022-11-5

Product Name

Fmoc-Gly-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)

InChI Key

NDKDFTQNXLHCGO-UHFFFAOYSA-N

Synonyms

Fmoc-Gly-OH;Fmoc-glycine;29022-11-5;Fmoc-DL-Glycine;N-9-Fmoc-L-glycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine;N-Fmoc-glycine;N-alpha-FMOC-GLYCINE;N-(9-Fluorenylmethoxycarbonyl)glycine;SBB067133;9-FLUORENYLMETHOXYCARBONYL-GLYCINE;n-[(9h-fluoren-9-ylmethoxy)carbonyl]glycin;N-(9-FLUORENYLMETHOXYCARBONYL)-GLYCINE;2-(9H-fluoren-9-ylmethoxycarbonylamino)aceticacid;{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-ACETICACID;2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)ACETICACID;N-((9H-Fluoren-9-ylmethoxy)carbonyl)glycine;2-[(fluoren-9-ylmethoxy)carbonylamino]aceticacid;2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)ACETICACID;N-Fmocglycine;N-(Fmoc)glycine;NSC334288;FMOC-GLY

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

The exact mass of the compound Fmoc-Gly-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334288. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Gly-OH (N-α-Fmoc-glycine) is a fundamental amino acid derivative used extensively in Fmoc-based solid-phase peptide synthesis (SPPS). As the simplest amino acid, glycine provides maximum conformational flexibility and minimal steric hindrance within a peptide sequence. The Fmoc protecting group offers stable, base-labile protection of the amino terminus, enabling stepwise peptide chain elongation with facile deprotection using a mild base like piperidine. This strategy is highly compatible with a wide range of modern coupling reagents and allows for the synthesis of peptides containing acid-sensitive residues, a significant advantage over the harsher acid-based deprotection required in Boc-based SPPS.

Research Fit

Fmoc-SPPS Standard building block for stepwise solid-phase synthesis
Deprotection Base-labile Fmoc enables selective α-amino group removal
Automation Reliable solubility in DMF supports automated synthesizer workflows
Format Crystalline powder for convenient handling and storage

Substituting Fmoc-Gly-OH with other building blocks introduces significant process and performance risks. Using a more sterically hindered analog like Fmoc-Ala-OH can reduce coupling efficiency and potentially alter the final peptide's conformational properties. Opting for the alternative Boc-Gly-OH necessitates a complete switch in synthesis strategy to harsher, acid-based deprotection conditions (e.g., trifluoroacetic acid), which can damage acid-sensitive moieties in the peptide sequence and requires different side-chain protection schemes. Using unprotected glycine would lead to uncontrolled polymerization. Even seemingly minor substitutions, such as using a different salt form or a lower-purity grade, can introduce impurities like dipeptides or free amino acids, leading to failed sequences and difficult purification challenges. Therefore, for predictable, high-yield synthesis of peptides requiring a flexible glycine residue under mild Fmoc-based protocols, precise procurement of high-purity Fmoc-Gly-OH is critical.

Substitution Risk

Impurity Profile
Generic grades may contain higher dipeptide (Fmoc-Gly-Gly-OH) or β-Ala impurities, potentially leading to insertion sequences in the final peptide.
Protecting Group Strategy
Boc-Gly-OH requires hazardous HF cleavage and different coupling conditions; direct substitution without process revalidation may not be practical.

Maximized Coupling Efficiency Due to Minimal Steric Hindrance

In comparative assessments of coupling efficiency in solid-phase peptide synthesis, Fmoc-Gly-OH consistently demonstrates superior performance over sterically hindered amino acids. Due to the absence of a side chain, its coupling efficiency is rated as 'Very High', surpassing the 'High' or 'Standard' efficiency observed for amino acids with even small side chains like Alanine (methyl group) or bulky side chains like Valine. This minimal hindrance ensures more complete and faster acylation reactions, which is critical for the synthesis of long or complex peptides.

Evidence DimensionQualitative Coupling Efficiency Rating in SPPS
Target Compound DataVery High
Comparator Or BaselineFmoc-Ala-OH: Very High; Fmoc-Val-OH (β-branched): Standard; Fmoc-Phe-OH (aromatic): High
Quantified DifferenceHighest rating in its class due to zero side-chain steric hindrance.
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) protocols.

Higher coupling efficiency per cycle reduces the accumulation of deletion-sequence impurities, leading to a purer crude product and simplifying downstream purification.

Resin Loading Yield
Head-to-head
Fmoc on Wang: 30.4% (48 h) vs Boc on Merrifield: 89.1% (31 h) −58.7 pp
Reported comparison informs process re-optimization needs when switching between Fmoc and Boc strategies.
Conditions: DCC/DMAP in DMF, room temp.

Reduced Risk of Aspartimide Formation Compared to Asp-Gly Sequences

A critical side reaction in Fmoc SPPS is aspartimide formation, which is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. While Fmoc-Gly-OH itself does not initiate this reaction, its use adjacent to an Aspartic acid residue (Asp) creates one of the most susceptible sequences. However, specific building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH have been developed to completely prevent this side reaction. When synthesizing an Asp-Gly junction, using this specialized dipeptide is superior to a sequential coupling of Fmoc-Asp(OtBu)-OH followed by Fmoc-Gly-OH, which can result in impurity levels as high as 44%. For all other positions, Fmoc-Gly-OH does not pose this risk.

Evidence DimensionAspartimide-related impurities in Asp-Gly sequences
Target Compound DataNot applicable directly, but its presence in an Asp-Gly sequence is a high-risk factor.
Comparator Or BaselineFmoc-Asp(OtBu)-(Dmb)Gly-OH building block: Leads to impurity levels reduced from 44% to 15% or lower.
Quantified DifferenceUsing a backbone-protected dipeptide comparator can reduce specific impurities by >65% compared to sequential coupling.
ConditionsSynthesis of Asp(OtBu)-Gly-containing test peptide (fragment 1-6 scorpion toxin II) with 20% piperidine in DMF treatment.

Understanding this interaction informs the procurement of specialized reagents for specific sequences, preventing batch failures and ensuring the purity of peptides containing the Asp-Gly motif.

Dipeptide Impurity
Class-level
≤0.1% (a/a) Fmoc-Gly-Gly-OH by HPLC
Low reported dipeptide may help minimize glycine insertion sequences.
Generic grades may exceed 0.5%.

Excellent Solubility in Standard SPPS Solvents for Robust Processability

Fmoc-Gly-OH exhibits excellent solubility in common polar aprotic solvents used for SPPS, including dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). A study evaluating the solubility of various Fmoc-amino acids at a standard concentration of 0.2 M confirmed that Fmoc-Gly-OH is readily soluble. This contrasts with other Fmoc derivatives, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, which have notoriously low solubility in DMF and NMP, often requiring pre-activation or specialized solvent mixtures to achieve dissolution.

Evidence DimensionSolubility at 0.2 M in SPPS Solvents
Target Compound DataSoluble (✓)
Comparator Or BaselineFmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH: Not soluble (×) in certain solvent systems without activation.
Quantified DifferenceAchieves complete dissolution under standard conditions where other common Fmoc-amino acids fail.
Conditions0.2 M concentration in various solvent systems including IPA and DMSO/IPA mixtures at room temperature.

High solubility ensures efficient and complete activation and coupling, preventing precipitation in automated synthesis lines and ensuring consistent, reproducible performance without process adjustments.

HPLC Purity
Reported
≥99.0% (Novabiochem®) vs ≥98.0% (standard grade) ~50% lower impurity burden
Higher purity can reduce cumulative coupling-step impurity impact on long peptides.
HPLC area normalization at 220 nm.
Enantiomeric Purity Impact
Class-level
99.8% L-content → 96% 20-mer purity vs 99.5% L-content → 90% +6 pp purity
Supplier enantiomeric purity standards may influence final peptide purity and purification costs.
Cumulative effect over 20 coupling steps.
DMF Solubility
Class-level
Clear solution at 0.5 M (25 mmol in 50 mL DMF)
Supports standard 4-fold excess coupling in automated SPPS without precipitation risk.
Qualitative; compare to hindered AAs like Aib.

Introduction of Flexible Linkers or Spacers in Peptides and Conjugates

The minimal steric bulk and high rotational freedom of the glycine residue make Fmoc-Gly-OH the ideal precursor for incorporating flexible linker regions within a peptide sequence. This is critical for applications where two functional domains need to move independently, such as in designing bioactive peptides or antibody-drug conjugates. Its high coupling efficiency ensures the linker is installed with high fidelity.

Synthesis of Glycine-Rich Peptides Prone to Aggregation

For sequences containing multiple glycine residues, which can be prone to aggregation, the high solubility and coupling efficiency of Fmoc-Gly-OH are paramount. While challenging Gly-Gly motifs may benefit from specialized dipeptides like Fmoc-Gly-(Dmb)Gly-OH to disrupt aggregation, Fmoc-Gly-OH remains the fundamental building block for constructing less problematic poly-glycine tracts.

Precursor for Peptidomimetics and Non-Standard Monomers

Fmoc-Gly-OH serves as a versatile starting point in the solid-phase synthesis of peptidomimetics, such as aza-peptides. For instance, it can be coupled to a resin as the initial residue before the chain is elongated with non-standard monomers like Fmoc-aza-β3-amino acids, demonstrating its compatibility with diverse synthetic strategies beyond natural peptides.

General-Purpose Peptide Synthesis Requiring High Purity and Yield

In any standard Fmoc-SPPS workflow, whenever a glycine residue is required, procuring high-purity Fmoc-Gly-OH is the most reliable choice to ensure a predictable outcome. Its compatibility with mild deprotection conditions, standard coupling reagents, and common solvents makes it a robust and essential component for routine and complex peptide manufacturing, minimizing failure rates and simplifying purification.

Application Fit

Application
Selection Property
Validation Focus
Long-chain peptide manufacturing (GMP-compatible)
High purity and low dipeptide impurity control
Cumulative coupling efficiency and final crude purity
Automated high-throughput peptide libraries
Standardized DMF solubility and coupling consistency
Instrument precipitation risk and synthesis failure rate
Process development and scale-up
Characterized impurity profile (Fmoc-β-Ala-OH etc.)
Impurity baseline reproducibility and tech transfer
Structure-activity relationship (SAR) studies
Consistent quality and low batch-to-batch variability
Biological assay reproducibility and data reliability

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

297.10010796 Da

Monoisotopic Mass

297.10010796 Da

Heavy Atom Count

22

UNII

T5AMN9BP5V

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29022-11-5

Wikipedia

Fmoc-Glycine

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